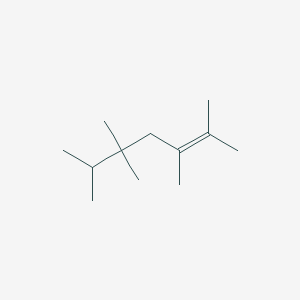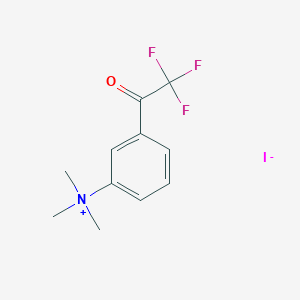
2-Butyl-3,5,6-trimethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3,5,6-trimethylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with butyl and three methyl groups. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butyl-3,5,6-trimethylpyrazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-butanedione with anhydrous ethyl alcohol and 1,2-diaminopropane under specific temperature conditions can yield the desired pyrazine .
Industrial Production Methods: In industrial settings, the production of this compound often involves fermentation processes. For example, wheat solid-state fermentation has been optimized to produce this compound, leveraging the enzymatic activities and organic matter provided by wheat .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butyl-3,5,6-trimethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the pyrazine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or halides under appropriate conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrazine ring .
Wissenschaftliche Forschungsanwendungen
2-Butyl-3,5,6-trimethylpyrazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential neuroprotective effects and its role in treating ischemic stroke . Additionally, it is used in the food industry as a flavoring agent due to its distinct aroma .
Wirkmechanismus
The mechanism by which 2-Butyl-3,5,6-trimethylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. For example, it has been shown to protect nerve cells by scavenging reactive oxygen species and reducing oxidative stress . This compound can also modulate platelet aggregation, which is crucial in the treatment of ischemic stroke .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Butyl-3,5,6-trimethylpyrazine include 2,3,5,6-tetramethylpyrazine and 2,5-dimethylpyrazine. These compounds share the pyrazine ring structure but differ in the number and position of substituents .
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, its butyl group contributes to its distinct aroma, making it valuable in the flavor and fragrance industry .
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-butyl-3,5,6-trimethylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-5-6-7-11-10(4)12-8(2)9(3)13-11/h5-7H2,1-4H3 |
InChI-Schlüssel |
LHDGCKPZCAXIBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(N=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




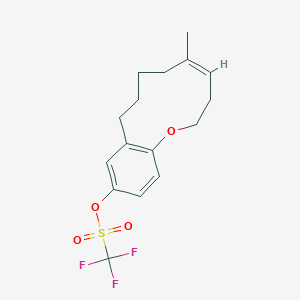

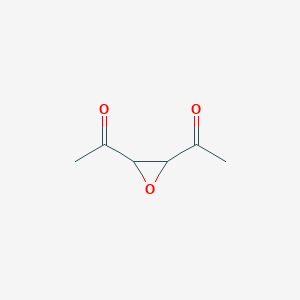
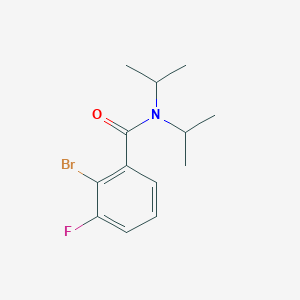

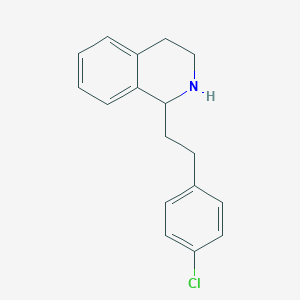
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B14130347.png)
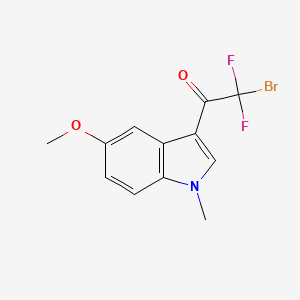
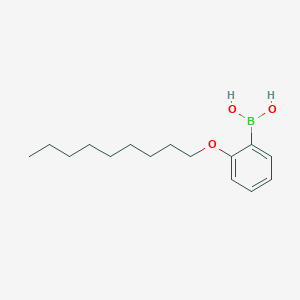
![4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14130365.png)
